(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol
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Overview
Description
The compound “(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol” is a complex organic molecule. It contains a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl moiety, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety was synthesized by reacting N,N’-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride in the presence of pyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the melting point, yield, and spectroscopic data (IR, 1H NMR, 13C NMR, and MS) of similar compounds have been provided .Scientific Research Applications
Synthesis and Biological Activity
Facile Synthesis of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives : A study highlighted a one-pot synthesis approach for 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones. This synthesis involved the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazonoyl halides. The synthesized compounds exhibited moderate antibacterial and antifungal activities, suggesting their potential as microbial inhibitors (Gomha, 2009).
Antimicrobial Activity of Pyrimidine Derivatives : Another research focused on synthesizing new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Abunada et al., 2008).
Inhibitors for SARS-CoV Protease : A study on thieno[2,3‐d]‐pyrimidine derivatives revealed their inhibitory activity against SARS-CoV 3C-like protease. This finding suggests the potential application of these derivatives in developing treatments for diseases caused by coronaviruses (El-All et al., 2016).
Anticancer Potential : Research into ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their apoptosis-inducing effects on breast cancer cells, highlighting their potential as anticancer agents. This study underscores the importance of these compounds in the development of new therapeutic options for cancer treatment (Gad et al., 2020).
Future Directions
The future directions for this compound could involve further biological experiments and medicinal chemistry efforts aimed at developing a novel chemical class of inhibitors for various diseases . The compound’s structure suggests potential for modifications and optimizations to improve its biological activity.
Properties
IUPAC Name |
(4Z)-1,2-diphenyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)cyclopent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS/c32-27(19-11-5-2-6-12-19)16-20(15-22(27)18-9-3-1-4-10-18)30-31-25-24-21-13-7-8-14-23(21)33-26(24)29-17-28-25/h1-6,9-12,15,17,32H,7-8,13-14,16H2,(H,28,29,31)/b30-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQKQWXOINRRV-TWKHWXDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C4CC(C(=C4)C5=CC=CC=C5)(C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\4/CC(C(=C4)C5=CC=CC=C5)(C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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